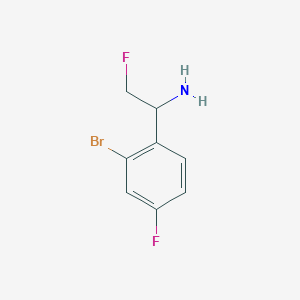
1-(2-Bromo-4-fluorophenyl)-2-fluoroethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromo-4-fluorophenyl)-2-fluoroethan-1-amine is an organic compound with a complex structure that includes bromine, fluorine, and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromo-4-fluorophenyl)-2-fluoroethan-1-amine typically involves the halodeboronation of aryl boronic acids. A notable method includes the NaOMe-catalyzed bromodeboronation, demonstrating the versatility of halodeboronation reactions in producing aryl halides with good to excellent yields.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities. The use of efficient catalysts and optimized reaction conditions would be crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromo-4-fluorophenyl)-2-fluoroethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.
Substitution: Halogens (e.g., Br₂) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
1-(2-Bromo-4-fluorophenyl)-2-fluoroethan-1-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals and radiopharmaceuticals.
Industry: Utilized in the synthesis of materials with specific chemical properties, such as fluorescence.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-4-fluorophenyl)-2-fluoroethan-1-amine involves its interaction with molecular targets and pathways within biological systems. The compound may act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(2-Bromo-4-fluorophenyl)acetonitrile: Shares a similar structure but with a nitrile group instead of an amine.
2-(2-Bromo-4-fluorophenyl)-1,3-dioxolane: Contains a dioxolane ring instead of an ethane chain.
2-Bromo-4-fluorophenol: Contains a hydroxyl group instead of an amine.
Uniqueness
1-(2-Bromo-4-fluorophenyl)-2-fluoroethan-1-amine is unique due to its specific combination of bromine, fluorine, and an amine group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in scientific research and industry.
Properties
Molecular Formula |
C8H8BrF2N |
|---|---|
Molecular Weight |
236.06 g/mol |
IUPAC Name |
1-(2-bromo-4-fluorophenyl)-2-fluoroethanamine |
InChI |
InChI=1S/C8H8BrF2N/c9-7-3-5(11)1-2-6(7)8(12)4-10/h1-3,8H,4,12H2 |
InChI Key |
OGMWAOSXIFTHKW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)Br)C(CF)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Fluoro-1H,2H,3H-pyrrolo[3,2-B]pyridine](/img/structure/B13230445.png)

![{3-[(3-Methylbutyl)amino]phenyl}methanol](/img/structure/B13230455.png)
![Methyl 2-[4-(4-formylphenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate](/img/structure/B13230465.png)

![1-{[(4-Methyl-1,3-thiazol-5-yl)methyl]amino}propan-2-ol](/img/structure/B13230478.png)
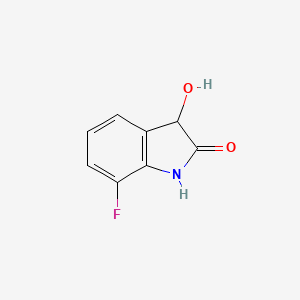
![4-[(2-Bromophenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B13230507.png)
amine](/img/structure/B13230508.png)
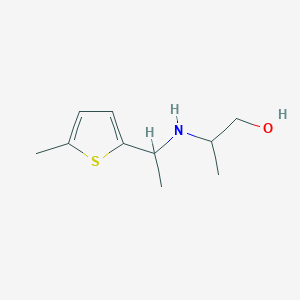
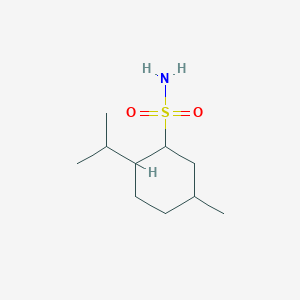
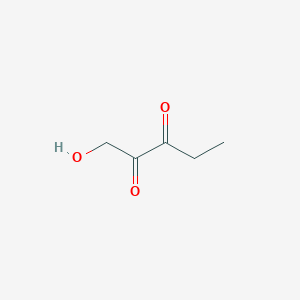
![Methyl 2-{2-oxo-4-[2-(trifluoromethyl)phenyl]piperidin-1-yl}acetate](/img/structure/B13230521.png)
![2-[(Cyclohex-3-en-1-ylmethyl)amino]propane-1,3-diol](/img/structure/B13230527.png)
